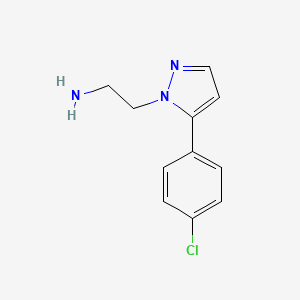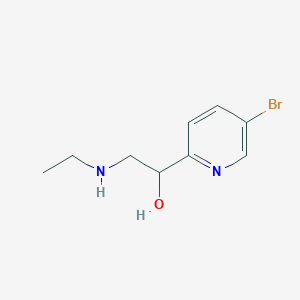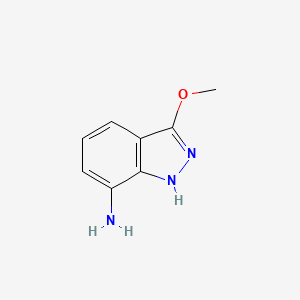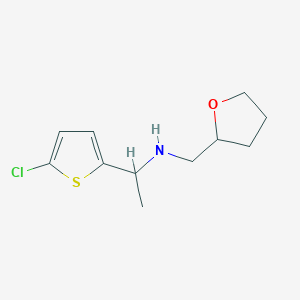
1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine is a synthetic organic compound that features a chlorinated thiophene ring and a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine typically involves multiple steps:
Formation of the Chlorothiophene Ring: This can be achieved through chlorination of thiophene using reagents like sulfuryl chloride.
Attachment of the Ethan-1-amine Group: This step might involve nucleophilic substitution reactions where an amine group is introduced.
Incorporation of the Tetrahydrofuran Moiety: This can be done through a coupling reaction, possibly using a Grignard reagent or other organometallic intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorothiophene can be reduced to a thiophene.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.
1-(5-Methylthiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine might confer unique reactivity and properties compared to its analogs
Eigenschaften
Molekularformel |
C11H16ClNOS |
|---|---|
Molekulargewicht |
245.77 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-2-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H16ClNOS/c1-8(10-4-5-11(12)15-10)13-7-9-3-2-6-14-9/h4-5,8-9,13H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
ZMSZZUJJCCAGKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(S1)Cl)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
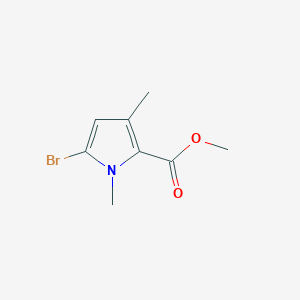
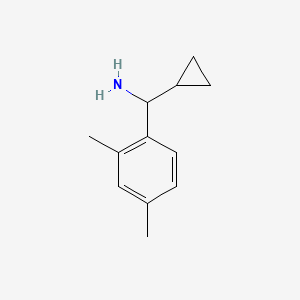
![9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid](/img/structure/B13010970.png)
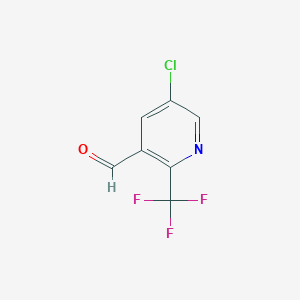
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010984.png)
![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010988.png)
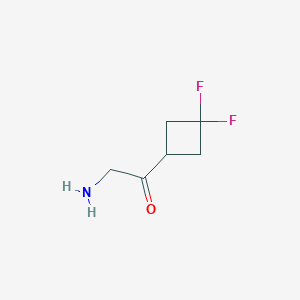
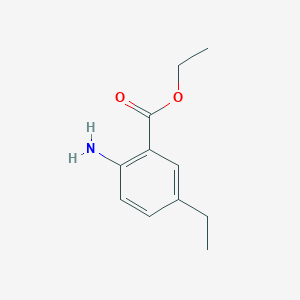
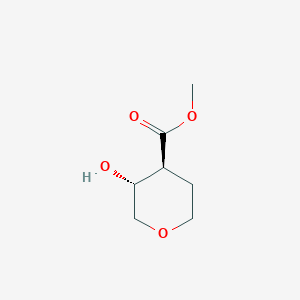
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
